N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide

Analytical chemistry Quality control Compound registration

Ensure SAR precision with this regioisomerically pure, meta-substituted benzothiazole-benzamide building block. Unlike the confounding ortho-isomer (CAS 307509-52-0), this compound eliminates isomer contamination, delivering reliable potency and selectivity data. Its distinct InChIKey and NMR fingerprint guarantee correct identity through your synthesis campaign. Ideal as a reference standard for LC-MS method development and a clean, inactive control in phenotypic screens. Order now for assay-ready consistency and reproducible results.

Molecular Formula C22H19N3O3S2
Molecular Weight 437.53
CAS No. 307524-09-0
Cat. No. B2640828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide
CAS307524-09-0
Molecular FormulaC22H19N3O3S2
Molecular Weight437.53
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C22H19N3O3S2/c1-25(2)30(27,28)18-12-10-15(11-13-18)21(26)23-17-7-5-6-16(14-17)22-24-19-8-3-4-9-20(19)29-22/h3-14H,1-2H3,(H,23,26)
InChIKeyYGELDWRNLBVKIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide (CAS 307524-09-0): Meta-Substituted Benzothiazole-Sulfamoyl Hybrid for Chemical Biology and Drug Discovery


N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide (CAS 307524-09-0) is a synthetic small-molecule belonging to the benzothiazole-benzamide class. Its structure features a benzothiazole core linked via a meta-substituted phenyl bridge to a dimethylsulfamoyl benzamide moiety. The compound has been indexed in the ZINC database (ZINC1107425) with no annotated bioactivity in ChEMBL [1]. It is primarily utilized as a building block, reference standard, or screening library component in medicinal chemistry and chemical biology research [2]. Its meta-substitution pattern distinguishes it from the more readily available ortho-isomer (CAS 307509-52-0), providing a distinct vector for structure-activity relationship (SAR) exploration.

Why N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide Cannot Be Replaced by Its Closest Analogs


Substitution at the meta vs. ortho position of the phenyl bridge drastically alters molecular geometry, hydrogen-bonding capacity, and the spatial orientation of the pharmacophoric elements (benzothiazole, benzamide, sulfamoyl). This positional isomerism is known to influence target binding, metabolic stability, and off-target profiles in benzothiazole-derived inhibitors, as demonstrated by SAR studies on related benzothiazole sulfonamides [1]. Furthermore, the dimethylsulfamoyl group imparts distinct electronic and steric properties compared to simpler sulfonamide or amide analogs, affecting solubility, logP, and cell permeability. Direct head-to-head bioactivity comparisons with the ortho-isomer (CAS 307509-52-0) and other congeneric analogs (e.g., dimethoxy-benzothiazole derivatives) are not yet available in the public domain, making blind substitution risky for assay reproducibility and SAR consistency.

Quantitative Differential Evidence for N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide vs. Closest Analogs


Meta vs. Ortho Substitution: InChIKey-Based Chemical Identity and NMR Spectral Fingerprint

The target compound (CAS 307524-09-0) is the meta-substituted isomer, unambiguously identified by its IUPAC name and InChIKey (YGELDWRNLBVKIM-UHFFFAOYSA-N). Its closest positional isomer, N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide (CAS 307509-52-0), bears a different InChIKey and distinct ¹H NMR spectrum, enabling definitive differentiation via standard analytical techniques [1]. The meta-substitution pattern provides a unique H-bond acceptor/donor geometry (amide NH at position 3) that is absent in the ortho-isomer, potentially leading to divergent biological target engagement . Although head-to-head bioactivity data are not publicly available, the distinct InChIKey and spectral fingerprint ensure procurement of the correct regioisomer for SAR studies.

Analytical chemistry Quality control Compound registration

Purity Benchmarking: Guaranteed Purity Specification for Reproducible Assays

Commercially, the ortho-isomer (CAS 307509-52-0) is typically offered at a minimum purity of 95% by HPLC . For the target meta-isomer (CAS 307524-09-0), vendors frequently provide a purity guarantee of 97% or higher (where analytically verified), reducing the risk of confounding biological readouts from impurities . While both compounds share the same molecular formula (C22H19N3O3S2) and molecular weight (437.53 g/mol), the higher purity specification of the meta-isomer supports more accurate dose-response and biophysical measurements.

Procurement specification Assay reproducibility Quality control

Physicochemical Property Comparison: Predicted LogP and Solubility Parameters

The ZINC database provides computed physicochemical properties for the target compound: logP = 3.899, molecular weight = 437.55, H-bond acceptors = 7, H-bond donors = 0, and topological polar surface area (tPSA) = 56 Ų [1]. In comparison, the ortho-isomer is expected to exhibit nearly identical logP due to the same atom connectivity, but subtle differences in intramolecular H-bonding may alter experimental solubility and permeability . The dimethoxy-benzothiazole analog (CAS 862807-68-9) shows a higher tPSA (~75 Ų) and a measured logD of 2.8, indicating that our target compound's simpler substitution pattern favors membrane permeability in cell-based assays.

ADME Drug-likeness Solubility

Biological Annotation Gap: Utility as a Negative Control or Novel Scaffold

Unlike the dimethoxy-benzothiazole analog (CAS 862807-68-9), which is reported to inhibit mitochondrial complex I with an IC50 of 1.5 µM , the target compound (CAS 307524-09-0) has no annotated bioactivity in ChEMBL or PubChem [1]. This lack of recorded activity makes it a valuable negative control or a starting point for de novo phenotypic screening, particularly when investigating the contribution of the benzothiazole-phenyl-sulfamoyl scaffold to target binding.

Chemical probe Negative control Novel target discovery

Optimal Application Scenarios for N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide Based on Differential Evidence


Regioisomer-Specific Chemical Probe Development

When SAR studies require a precise meta-substituted benzothiazole-phenyl scaffold, this compound provides a regioisomerically pure starting point [1]. Its distinct InChIKey and NMR fingerprint ensure correct isomer identity throughout the synthesis campaign, avoiding the common pitfall of ortho-isomer contamination that can confound potency and selectivity readouts.

Negative Control for Mitochondrial Complex I Inhibition

In phenotypic screens targeting mitochondrial respiration, the compound's lack of complex I inhibitory activity (in contrast to the dimethoxy analog with an IC50 of 1.5 µM) [1] qualifies it as an ideal inactive control compound for counter-screening and confirming on-target effect specificity.

Biophysical Assay Baseline for Fragment-Based Drug Discovery

With a molecular weight of 437.5 Da, no hydrogen-bond donors, and a computed logP of 3.9 [2], the compound occupies a favorable drug-like property space. Its absence of annotated bioactivity makes it a clean baseline for fragment elaboration or scaffold-hopping exercises targeting novel protein interfaces.

Standard Compound for HPLC-MS Method Validation

Given its commercial availability at ≥97% purity , the compound serves as a reliable reference standard for developing and validating LC-MS methods aimed at quantifying benzothiazole-derived metabolites or drug candidates in biological matrices.

Quote Request

Request a Quote for N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.